3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran carboxamide derivative characterized by:
- Core structure: A benzofuran ring substituted with methyl groups at positions 3 and 3.
- Functional groups: A carboxamide moiety at position 2 of the benzofuran, linked to a phenyl ring bearing a sulfamoyl group substituted with a 1,3-thiazol-2-yl group.
Properties
IUPAC Name |
3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-12-3-8-17-16(11-12)13(2)18(27-17)19(24)22-14-4-6-15(7-5-14)29(25,26)23-20-21-9-10-28-20/h3-11H,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDNGWITTFABRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the thiazole ring and the sulfamoyl group. Common reagents used in these reactions include thionyl chloride, sulfur, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzofuran and thiazole rings
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
The compound 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data and case studies.
Molecular Formula
- Molecular Formula : C17H18N4O3S
- Molecular Weight : 358.41 g/mol
Structural Characteristics
The compound features a benzofuran backbone, which is known for its biological activity, along with a thiazole moiety that enhances its pharmacological properties. The presence of a sulfamoyl group contributes to its potential as an antibacterial agent.
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzofuran structures exhibit significant antimicrobial properties. The sulfamoyl group is particularly effective against various bacterial strains, making this compound a candidate for the development of new antibiotics.
Case Study: Antibacterial Screening
A study conducted on similar compounds demonstrated that derivatives of benzofuran with thiazole groups showed promising results against Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth was attributed to its interaction with bacterial enzymes, disrupting their metabolic pathways.
Anti-inflammatory Effects
Compounds similar to 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide have been investigated for their anti-inflammatory properties. The benzofuran structure is known to inhibit the production of pro-inflammatory cytokines.
Case Study: In Vivo Anti-inflammatory Studies
In an animal model of inflammation, derivatives were shown to reduce edema and inflammatory markers significantly. This suggests that the compound may serve as a lead structure for developing anti-inflammatory drugs.
Cancer Research
The structural components of this compound indicate potential applications in cancer therapy. The thiazole and benzofuran moieties have been linked to cytotoxic effects in various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro studies revealed that similar compounds exhibited cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. Mechanistic studies suggested that these compounds induce apoptosis through caspase activation.
Neurological Applications
Recent research has explored the neuroprotective effects of benzofuran derivatives, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotective Mechanisms
In models of neurodegeneration, compounds demonstrated the ability to reduce oxidative stress and improve cognitive function. These findings support the exploration of 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide in neurological research.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfamoyl group play crucial roles in binding to these targets, modulating their activity, and influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Comparative Analysis
Substituent Effects on Bioactivity
- Thiazole vs.
- Fluorophenyl vs. Thiazole Sulfamoyl : The fluorophenyl group in the dihydroisobenzofuran analogue () introduces hydrophobicity and electron-withdrawing effects, whereas the thiazole sulfamoyl group enhances solubility and ionic interactions .
Pharmacokinetic Implications
- Lipophilicity : The dimethyl groups on the benzofuran core increase lipophilicity, which may enhance membrane permeability compared to the unsubstituted furan in ID 886502-54-1.
- Solubility : The sulfamoyl group in the target compound likely improves aqueous solubility relative to the carbaldehyde in ID 886502-54-1, which is more prone to aggregation .
Research Findings and Limitations
- Biological Data : Evidence gaps exist regarding in vitro/in vivo efficacy, toxicity, or target engagement. For instance, the dihydroisobenzofuran analogue () is cited in pharmacopeial contexts but lacks disclosed activity profiles .
Biological Activity
The compound 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be denoted as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 342.40 g/mol
- IUPAC Name : 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
Antimicrobial Activity
Research has indicated that compounds similar to 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains and fungi. A study reported that certain benzofuran derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 31 to 250 µg/mL against pathogens such as E. coli and S. aureus .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound 1 | E. coli | 31 |
| Compound 2 | S. aureus | 50 |
| Compound 3 | P. aeruginosa | 125 |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Similar thiazole and benzofuran derivatives have been investigated for their ability to inhibit cancer cell proliferation. One study highlighted that compounds with a benzofuran core exhibited selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), indicating their potential as therapeutic agents in oncology .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing thiazole and benzofuran moieties have been reported to possess anti-inflammatory properties by inhibiting key inflammatory mediators. Research suggests that these compounds can modulate pathways involving cyclooxygenase (COX) enzymes, thus reducing inflammation .
Case Studies
- Antimicrobial Efficacy Study : A series of synthesized benzofuran derivatives were tested against a panel of bacteria and fungi. The results indicated that several compounds exhibited remarkable antibacterial activity comparable to standard antibiotics .
- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism of action was linked to apoptosis induction through the activation of caspases .
- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, suggesting its potential use in treating inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
